molecular formula C17H22N2O7S B12093500 Z-Asp-Met-OH

Z-Asp-Met-OH

Cat. No.: B12093500
M. Wt: 398.4 g/mol
InChI Key: FYSQBJYJNOXEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asp-Met-OH, also known as N-Carbobenzyloxy-L-aspartyl-L-methionine, is a derivative of aspartic acid and methionine. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp-Met-OH typically involves the protection of the amino groups of aspartic acid and methionine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .

Industrial Production Methods

In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions

Z-Asp-Met-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone

    Reduction: Free thiol groups

    Substitution: Deprotected amino acids

Properties

Molecular Formula

C17H22N2O7S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24)

InChI Key

FYSQBJYJNOXEDS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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